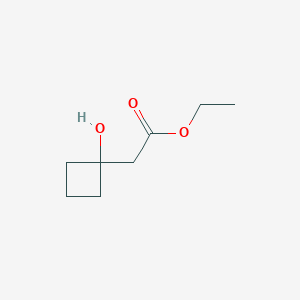
Ethyl 2-(1-hydroxycyclobutyl)acetate
Descripción general
Descripción
Ethyl 2-(1-hydroxycyclobutyl)acetate is a chemical compound with the CAS Number: 27784-32-3 . It has a molecular weight of 158.2 . The IUPAC name for this compound is ethyl (1-hydroxycyclobutyl)acetate . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 158.2 . The InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación
1. Chemical Distribution and Identification in Organisms
Studies have examined the distribution of chemical compounds similar to Ethyl 2-(1-hydroxycyclobutyl)acetate in warm-blooded animals. For instance, the distribution of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl) acetate in rats was analyzed using chromatography and spectrophotometry, providing insights into the dynamics of chemical distribution in biological systems (Shormanov & Pravdyuk, 2017); (Shormanov et al., 2018).
2. Antimicrobial Properties
Research has been conducted on the synthesis and antimicrobial activities of novel compounds derived from esters like this compound. These studies provide a chemical characterization and assess the antibacterial and antifungal effects of the synthesized compounds, offering potential applications in antimicrobial treatments (Medimagh-Saidana et al., 2015).
3. Organic Synthesis and Chemical Reactions
The compound has been studied in the context of organic synthesis and specific chemical reactions. For example, research on the cyclisation of related compounds provides insights into the electronic requirements and reaction mechanisms, which are crucial for understanding complex organic synthesis processes (Clayton et al., 2007).
4. Odour Thresholds and Sensory Properties
The sensory properties of similar esters have been examined, focusing on their odour thresholds. This research is significant in the field of food science and technology, where understanding the sensory attributes of chemical compounds is essential (Takeoka et al., 1996).
Propiedades
IUPAC Name |
ethyl 2-(1-hydroxycyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7(9)6-8(10)4-3-5-8/h10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVPQPEBUXGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




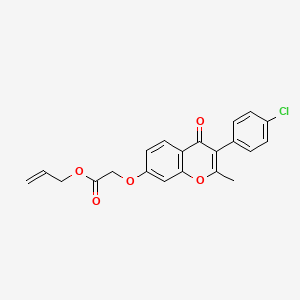
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)


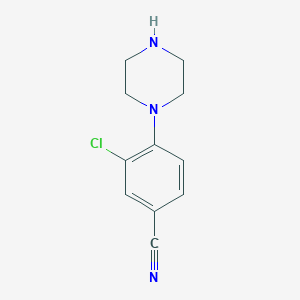

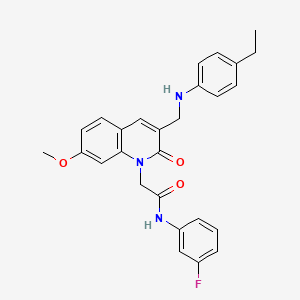

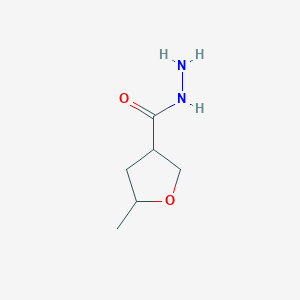
![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)
